7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

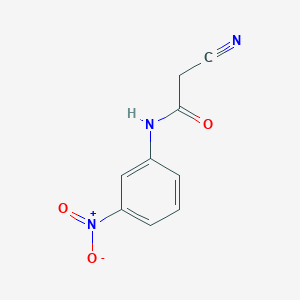

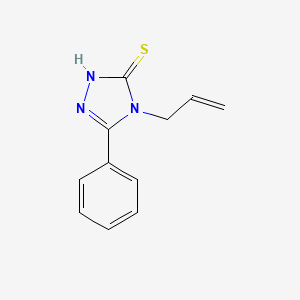

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a chemical compound with the CAS Number: 37509-14-1. It has a linear formula of C14 H12 Br N O2 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be represented by the InChI code: 1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) . The molecular weight of the compound is 306.16 .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a melting point of 274-276 .Applications De Recherche Scientifique

- Field : Medical Science

- Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer .

- Method : The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .

- Results : It is critical to investigate how acridine derivatives function in cancer treatment. Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

- Field : Neurology

- Application : Acridine derivatives have been used in the treatment of Alzheimer’s disease .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

- Field : Microbiology

- Application : Acridine derivatives have been used in the treatment of bacterial and protozoal infections .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

Cancer Treatment

Alzheimer’s Disease Treatment

Bacterial and Protozoal Infections Treatment

- Field : Chemical Industry

- Application : Acridine derivatives were initially used as pigments and dyestuffs .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

- Field : Material Science

- Application : Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

- Field : Nanotechnology

- Application : Carboxylic acids, including acridine derivatives, can be used for the modification surface of nanoparticles and nanostructures .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

Pigments and Dyestuffs

Organoelectronics, Photophysics, Material Sciences

Modification Surface of Nanoparticles and Nanostructures

- Field : Medical Science

- Application : Some acridine derivatives have shown antiproliferative activities against certain types of cells .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

- Field : Polymer Chemistry

- Application : Carboxylic acids, including acridine derivatives, can be used in the synthesis of synthetic or natural polymers .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

- Field : Nanotechnology

- Application : Carboxylic acids, including acridine derivatives, can be used for the modification surface of nanostructures such as carbon nanotubes and graphene .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

Antiproliferative Activities

Synthetic or Natural Polymers

Modification Surface of Carbon Nanotubes and Graphene

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXRKMNRRUIKBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351807 |

Source

|

| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

CAS RN |

37509-14-1 |

Source

|

| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)